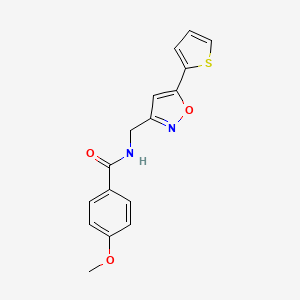

4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound that features a benzamide core substituted with a methoxy group and an isoxazole ring bearing a thiophene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The thiophene moiety can be introduced through a palladium-catalyzed cross-coupling reaction . The final step involves the amidation reaction to attach the benzamide core .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical reagents.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Overview

4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicinal applications. Its unique structural features, including a methoxy group and an isoxazole ring with a thiophene moiety, make it a versatile candidate for research and development.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups facilitate various chemical reactions, allowing researchers to create derivatives with tailored properties. The compound can undergo oxidation to form sulfoxides or sulfones, reduction to yield amines, and substitution reactions to produce various substituted benzamides .

Biology

This compound has been investigated for its potential bioactive properties . Research indicates that derivatives of isoxazole compounds often exhibit antimicrobial, anticancer, and anti-inflammatory activities. The presence of the thiophene and isoxazole rings suggests possible interactions with biological macromolecules, making this compound a candidate for enzyme inhibition or receptor modulation .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects . Isoxazole and imidazole derivatives are known for their pharmacological activities. Studies have shown that compounds with similar structures can act as enzyme inhibitors or ligands for various receptors, influencing signaling pathways in disease contexts . The potential applications include treatments for cancer and inflammatory diseases due to its ability to modulate biological targets effectively.

Industry

Industrially, this compound may be utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows it to be integrated into various formulations for agrochemicals and pharmaceuticals.

Case Studies

Several studies have highlighted the biological activities associated with compounds similar to this compound:

- Antimicrobial Activity : Research demonstrated that isoxazole derivatives exhibit significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .

- Anticancer Properties : Studies on related compounds have shown promising results in inhibiting cancer cell proliferation through targeted interactions with specific pathways involved in tumor growth .

- Anti-inflammatory Effects : Compounds featuring similar structural motifs have been evaluated for their ability to reduce inflammation markers in vitro and in vivo models, indicating their potential role in managing inflammatory diseases .

Mécanisme D'action

The mechanism of action of 4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring and thiophene moiety may interact with enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methoxy-N-((5-(phenyl)isoxazol-3-yl)methyl)benzamide: Lacks the thiophene moiety, which may result in different biological activities.

4-methoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide: Contains a furan ring instead of thiophene, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of the thiophene moiety in 4-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide imparts unique electronic properties and potential biological activities that distinguish it from similar compounds. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Activité Biologique

4-Methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound that integrates a methoxy group, a thiophene moiety, and an isoxazole structure, suggesting potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The final step often includes coupling the isoxazole-thiophene intermediate with a methoxy-substituted benzamide under specific reaction conditions.

Industrial Production

Industrial production may utilize optimized synthetic routes to enhance yield and purity while minimizing costs. Techniques such as continuous flow reactors and green chemistry principles may be applied to improve efficiency and sustainability.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess notable antimicrobial properties. For instance, N-substituted benzimidazole carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells, suggesting potential applications in cancer therapy .

Antiviral Activity

The compound's structural components suggest potential antiviral activities. A related study on N-phenylbenzamide derivatives showed broad-spectrum antiviral effects against viruses such as HIV and HCV by increasing intracellular levels of APOBEC3G, which inhibits viral replication . This mechanism may also extend to the evaluation of this compound against other viral targets.

The biological activity of the compound can be attributed to its interaction with specific molecular targets. Its unique structure allows it to modulate biological pathways by binding to active sites or altering the conformation of target proteins. This can result in either inhibition or activation of biochemical processes, leading to its observed biological effects .

Study on Anticancer Activity

A recent study evaluated various derivatives of benzamide and their anticancer properties. Compounds featuring methoxy and hydroxy groups showed pronounced antiproliferative effects against several cancer cell lines, including MCF-7 and HCT 116, with IC50 values indicating effective concentrations for therapeutic applications .

Evaluation of Antiviral Effects

In vitro studies have been conducted to assess the antiviral activity of compounds structurally similar to this compound. These studies indicated that certain derivatives could inhibit viral replication effectively, warranting further exploration into their mechanisms and potential clinical applications .

Propriétés

IUPAC Name |

4-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)16(19)17-10-12-9-14(21-18-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVOJGWSKLULHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.